Talabostat

Overview

Description

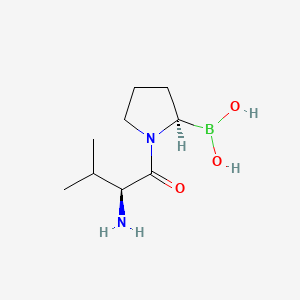

Talabostat, also known as Val-boro-pro or PT-100, is a small molecule with antineoplastic and hematopoiesis-stimulating activities . It inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity .

Molecular Structure Analysis

Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . Its IUPAC name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .

Physical And Chemical Properties Analysis

Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . It is an orally active small molecule .

Scientific Research Applications

1. Application in Cancer Immunotherapy

- Summary of Application : Talabostat (also referred to as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to augment the effectiveness of anti-PD-1 therapy, improve T immune cell infiltration, and reverse the immunosuppressive tumor microenvironment .

- Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .

- Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

2. Application in Metastatic Melanoma Treatment

- Summary of Application : Talabostat is a novel dipeptidyl peptidase inhibitor with immunostimulatory properties. It was used in a phase II trial in combination with cisplatin for the treatment of metastatic melanoma .

- Methods of Application : In the trial, patients were administered 75–100 mg/m2 cisplatin combined with 300–400 mcg talabostat bid for 6, 21-day cycles .

3. Application in Remodeling Tumor Microenvironment

- Summary of Application : Talabostat (also known as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to enhance the efficacy of PD-1 blockade by remodeling the tumor microenvironment in a Lewis Lung Carcinoma Model .

- Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .

- Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

4. Application in Inhibiting Serine Proteases

- Summary of Application : Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity .

- Methods of Application : The study involved the use of Talabostat to target FAP expressed by reactive fibroblasts in tumor stroma .

- Results or Outcomes : The results suggested that Talabostat can stimulate hematopoiesis and antitumor immune responses via cytokine upregulation .

5. Application in Remodeling Tumor Microenvironment

- Summary of Application : Talabostat (also known as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to enhance the efficacy of PD-1 blockade by remodeling the tumor microenvironment in a Lewis Lung Carcinoma Model .

- Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .

- Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

6. Application in Inhibiting Serine Proteases

- Summary of Application : Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity in mice. In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts .

- Methods of Application : The study involved the use of Talabostat to target FAP expressed by reactive fibroblasts .

- Results or Outcomes : The results suggested that Talabostat can stimulate hematopoiesis and antitumor immune responses via cytokine upregulation .

Future Directions

Talabostat is under clinical development by BioXcel Therapeutics and is currently in Phase I for Refractory Acute Myeloid Leukemia . It is also being evaluated in a phase 1b/2 study in combination with pembrolizumab, in metastatic castration-resistant prostate cancer (mCRPC) patients with small-cell neuroendocrine carcinoma (SCNC) phenotype .

properties

IUPAC Name |

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869984 | |

| Record name | Talabostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Talabostat | |

CAS RN |

149682-77-9 | |

| Record name | Talabostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talabostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talabostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

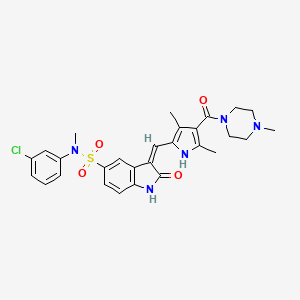

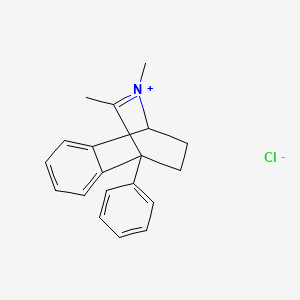

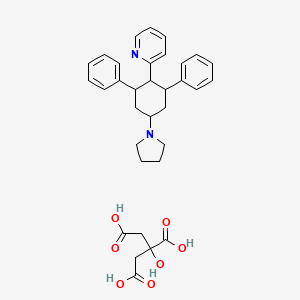

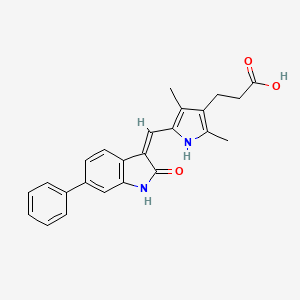

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.